N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide
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Overview
Description
N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) under reflux conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by amination.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
N-Ethyl-5-methyl-4-(methylsulfamoyl)-2-thiophenecarboxamide: Similar structure but with a methylsulfamoyl group.
Uniqueness
N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its sulfamoyl group, in particular, is crucial for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
874760-38-0 |
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Molecular Formula |
C8H12N2O3S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
N-ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide |
InChI |
InChI=1S/C8H12N2O3S2/c1-3-10-8(11)6-4-14-5(2)7(6)15(9,12)13/h4H,3H2,1-2H3,(H,10,11)(H2,9,12,13) |
InChI Key |
XWTSPHXQVIZRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CSC(=C1S(=O)(=O)N)C |
Origin of Product |
United States |
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